

A Comparative Guide to the Characterization of Ethyl Bromothiophene Carboxylate Isomers

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Compound of Interest

Compound Name: Ethyl 5-bromothiophene-3-carboxylate

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For researchers, scientists, and professionals in drug development, the precise characterization of isomers is paramount for ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comparative overview of the characterization data for various isomers of ethyl bromothiophene carboxylate, complete with experimental protocols and spectral data.

Isomer Comparison

There are six possible positional isomers of ethyl bromothiophene carboxylate, each with unique physical and spectral properties. The tables below summarize the available characterization data for these isomers.

Table 1: Physical Properties of Ethyl Bromothiophene Carboxylate Isomers

Isomer	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)
Ethyl 3-bromothiophene-2-carboxylate	C ₇ H ₇ BrO ₂ S	235.10	-
Ethyl 4-bromothiophene-2-carboxylate	C ₇ H ₇ BrO ₂ S	235.10	-
Ethyl 5-bromothiophene-2-carboxylate	C ₇ H ₇ BrO ₂ S	235.10	-
Ethyl 2-bromothiophene-3-carboxylate	C ₇ H ₇ BrO ₂ S	235.10	-
Ethyl 4-bromothiophene-3-carboxylate	C ₇ H ₇ BrO ₂ S	235.10	260.9 ± 20.0 at 760 mmHg[1]
Ethyl 5-bromothiophene-3-carboxylate	C ₇ H ₇ BrO ₂ S	235.10	-

Table 2: ¹H NMR Spectral Data of Ethyl Bromothiophene Carboxylate Isomers (CDCl₃)

Isomer	δ (ppm) of Thiophene Protons	δ (ppm) of -OCH ₂ CH ₃	δ (ppm) of -OCH ₂ CH ₃
Ethyl 3-bromothiophene-2-carboxylate (from Methyl ester)	7.33 (d, J=5.4 Hz, 1H), 7.08 (d, J=5.4 Hz, 1H)	~4.35 (q, J=7.1 Hz, 2H)	~1.38 (t, J=7.1 Hz, 3H)
Ethyl 4-bromothiophene-2-carboxylate (from Methyl ester)	7.78 (s, 1H), 7.67 (s, 1H)	~4.35 (q, J=7.1 Hz, 2H)	~1.38 (t, J=7.1 Hz, 3H)
Ethyl 5-bromothiophene-2-carboxylate[2]	7.6 (d, J=4 Hz, 1H), 7.12 (d, J=4 Hz, 1H)[2]	4.35 (t, J~7 Hz, 2H)[2]	1.3 (t, J~7 Hz, 3H)[2]
Ethyl 2-bromothiophene-3-carboxylate (from 2-Ethylhexyl ester)	7.30 (d, J=5.7 Hz, 1H), 7.03 (d, J=5.7 Hz, 1H)	~4.35 (q, J=7.1 Hz, 2H)	~1.38 (t, J=7.1 Hz, 3H)
Ethyl 4-bromothiophene-3-carboxylate	-	-	-
Ethyl 5-bromothiophene-3-carboxylate (from 2-Ethylhexyl ester)	8.08 (d, J=1.5 Hz, 1H), 7.33 (d, J=1.5 Hz, 1H)	~4.35 (q, J=7.1 Hz, 2H)	~1.38 (t, J=7.1 Hz, 3H)

Table 3: ¹³C NMR Spectral Data of Ethyl Bromothiophene Carboxylate Isomers (CDCl₃)

Isomer	δ (ppm) of Thiophene Carbons	δ (ppm) of C=O	δ (ppm) of -OCH ₂ CH ₃	δ (ppm) of -OCH ₂ CH ₃
Ethyl 3-bromothiophene-2-carboxylate	-	-	-	-
Ethyl 4-bromothiophene-2-carboxylate	-	-	-	-
Ethyl 5-bromothiophene-2-carboxylate	-	-	-	-
Ethyl 2-bromothiophene-3-carboxylate (from 2-Ethylhexyl ester)	134.3, 131.9, 130.9, 124.6	163.0	~61.0	~14.3
Ethyl 4-bromothiophene-3-carboxylate	-	-	-	-
Ethyl 5-bromothiophene-3-carboxylate (from 2-Ethylhexyl ester)	137.4, 131.3, 129.5, 117.2	162.8	~61.0	~14.3

Table 4: Spectroscopic Data (IR and MS) of Ethyl Bromothiophene Carboxylate Isomers

Isomer	IR (cm ⁻¹)	Mass Spectrum (m/z)
Ethyl 3-bromothiophene-2-carboxylate	-	-
Ethyl 4-bromothiophene-2-carboxylate	-	-
Ethyl 5-bromothiophene-2-carboxylate	Neat: Major peaks include C=O stretch (~1710), C-O stretch, and C-H vibrations.[3]	Top Peak: 191, 2nd Highest: 189, 3rd Highest: 208.[3]
Ethyl 2-bromothiophene-3-carboxylate	-	-
Ethyl 4-bromothiophene-3-carboxylate	-	-
Ethyl 5-bromothiophene-3-carboxylate	-	-

Experimental Protocols

Detailed experimental procedures are crucial for the replication of synthetic methods and characterization.

Synthesis of Ethyl 5-bromothiophene-2-carboxylate[2]

To a mixture of 5-bromothiophene-2-carboxaldehyde (1.092 g, 5.7157 mmol), sodium cyanide (1.507 g, 30.75 mmol), and ethanol (60 ml), acetic acid (602.5 mg, 10.04 mmol) and manganese dioxide (10.62 g, 122.16 mmol) were added sequentially. The resulting mixture was stirred at room temperature for 24 hours. Following this, the mixture was filtered through celite, and the residue was washed multiple times with ether. The combined filtrates were concentrated. The residue was then taken up in water and extracted three times with 75 ml of ether. The combined ether extracts were washed with saturated sodium bicarbonate, saturated sodium chloride, dried over magnesium sulfate, and concentrated in vacuo. The final product was obtained as a pale yellow oil after Kugelrohr distillation at 70 °C and 0.1 mm pressure.[2]

Synthesis of Ethyl 2-bromothiophene-3-carboxylate (from 2-ethylhexyl ester)

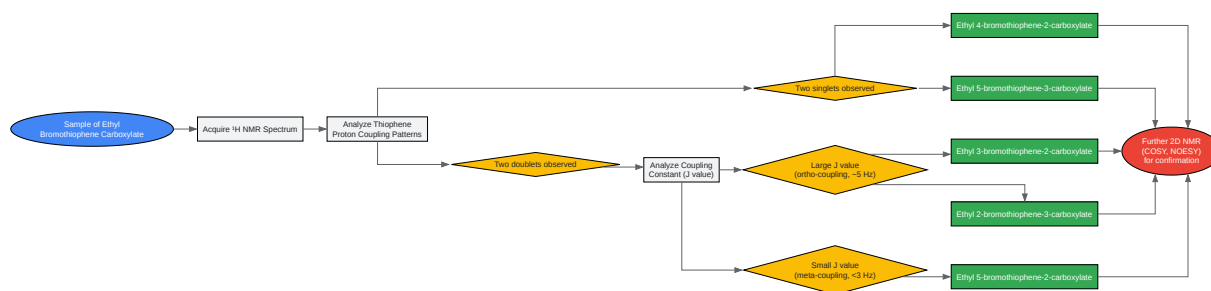
A solution of 2-bromothiophene-3-carboxylic acid (1.50 g, 7.24 mmol) in DMF (36 mL) was treated with K_2CO_3 (2.99 g, 21.6 mmol). The mixture was heated at 90°C for 1 hour, after which 2-ethylhexylbromide (1.68 mL, 9.4 mmol) was added. The reaction mixture was then stirred at 90°C for 16 hours. After cooling to room temperature, the reaction was quenched with water and extracted with diethyl ether.

Synthesis of Ethyl 5-bromothiophene-3-carboxylate

To a solution of ethyl thiophene-3-carboxylate (10 g, 67 mmol) in 160 ml of dichloromethane, cooled to 0°C, aluminum chloride (20 g, 147 mmol) was added in portions. The reaction was brought to room temperature, and a solution of bromine (4 ml, 73 mmol) in 10 ml of dichloromethane was added. After stirring for 50 minutes at room temperature, the reaction mixture was poured into an ice-water mixture and extracted with dichloromethane. The organic phase was dried over magnesium sulfate, filtered, and evaporated. The crude product was purified by column chromatography on silica gel (eluent: 9/1 heptane/ethyl acetate) to yield 9 g (57%) of the desired product.

Isomer Differentiation Workflow

Distinguishing between the different isomers of ethyl bromothiophene carboxylate can be achieved by a systematic analysis of their spectral data. The following workflow outlines a logical approach to this process.



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